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(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Documentation Hub

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  • Product: (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
  • CAS: 2089695-09-8

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone: A Technical Guide

Executive Summary In modern drug discovery, the strategic assembly of conformationally restricted, sp³-rich scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The molecule (3-(F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of conformationally restricted, sp³-rich scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The molecule (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone represents a highly specialized, privileged building block that merges three critical pharmacophoric elements: a basic piperidine ring, a rigid azetidine linker, and a metabolically robust fluoromethyl group.

As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a static chemical entity, but as a dynamic modular system. This whitepaper deconstructs the physicochemical rationale behind its structural components, details a self-validating synthetic protocol for its preparation, and maps its utility in overcoming common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities in lead optimization.

Structural Deconstruction & Physicochemical Profiling

The architectural brilliance of this molecule lies in the synergistic effects of its three primary domains. By moving away from flat, sp²-hybridized aromatic systems, this scaffold inherently improves aqueous solubility and target specificity.

The Azetidine Core: Conformational Rigidity

Azetidines are four-membered nitrogen-containing heterocycles characterized by high ring strain and an sp³-rich character[1]. In medicinal chemistry, replacing highly flexible alkyl chains or larger, more lipophilic rings (like piperidine or pyrrolidine) with an azetidine ring serves a dual purpose. First, it restricts the conformational space of the molecule, reducing the entropic penalty upon target binding. Second, it lowers the overall lipophilicity (LogP) while maintaining metabolic stability, making it a highly attractive scaffold for the design of bioactive molecules[1].

The Fluoromethyl Motif: Metabolic Shielding

The incorporation of a monofluoromethyl group (-CH₂F) at the 3-position of the azetidine ring is a calculated bioisosteric strategy. Fluorine is highly electronegative, and the C–F bond possesses an exceptionally high bond dissociation energy (BDE), typically around 109 kcal/mol[2].

  • Causality in Design: By replacing a metabolically vulnerable hydroxymethyl (-CH₂OH) or methyl (-CH₃) group with a fluoromethyl group, we effectively block cytochrome P450 (CYP450)-mediated oxidation at this soft spot[2]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom subtly modulates the basicity of nearby amines and the rotameric state of the adjacent amide bond, fine-tuning the molecule's physicochemical properties[3].

The Piperidine-2-carboxamide Scaffold

The piperidine-2-carboxamide motif is a proven pharmacophore, famously utilized in local anesthetics (e.g., ropivacaine) and recently optimized in the discovery of Serotonin 5-HT₂C receptor-positive allosteric modulators (PAMs)[4]. The presence of a chiral center at the C2 position of the piperidine ring allows for stereospecific interactions within chiral protein binding pockets, while the secondary amine serves as a critical hydrogen-bond donor and salt-bridge anchor.

Quantitative Data Presentation

To predict the behavior of this fragment in biological systems, we must evaluate its foundational metrics. The data below summarizes the calculated physicochemical properties that govern its drug-like nature.

PropertyValuePharmacological Implication
Molecular Formula C₁₀H₁₇FN₂OCompact, low molecular weight fragment.
Molecular Weight 200.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Predicted LogP 1.2 – 1.6Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (tPSA) 41.5 ŲExcellent probability for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Fulfills Lipinski’s Rule of 5; ensures target engagement.
Rotatable Bonds 2High rigidity; minimizes entropic penalty upon binding.

Table 1: Calculated physicochemical properties of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing this molecule requires precision, particularly to prevent the racemization of the chiral C2 center on the piperidine ring during amide bond formation. The following protocol is designed as a self-validating system , incorporating in-process analytical controls to ensure causality and reproducibility.

Retrosynthetic Strategy & Reagent Causality

The target is assembled via an amide coupling between N-Boc-pipecolic acid and 3-(fluoromethyl)azetidine hydrochloride.

  • Why HATU? The secondary amine of the azetidine ring is sterically hindered and exhibits reduced nucleophilicity due to ring strain. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive HOAt ester, driving the coupling to completion faster than standard EDC/HOBt conditions.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It effectively neutralizes the azetidine hydrochloride salt without abstracting the highly sensitive alpha-proton of the pipecolic acid, thereby preventing racemization.

Experimental Workflow

Step 1: Amide Coupling

  • Charge a dry, argon-purged reaction flask with N-Boc-pipecolic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at 0 °C to establish a basic environment.

  • Add HATU (1.1 equiv) portion-wise. Causality check: A color change to pale yellow indicates the formation of the active HOAt ester. Stir for 15 minutes.

  • Introduce 3-(fluoromethyl)azetidine hydrochloride (1.05 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. Proceed only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material (m/z 230 [M+H]⁺) and the appearance of the intermediate (m/z 301 [M+H]⁺).

  • Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

  • Stir for 1 hour at room temperature.

  • Self-Validation Check: Monitor via LC-MS for the complete disappearance of m/z 301 and the emergence of the target product at m/z 201 [M+H]⁺.

  • Concentrate under reduced pressure. To obtain the free base, pass the residue through a strong cation exchange (SCX) cartridge, washing with MeOH and eluting with 2M NH₃ in MeOH.

Synthesis SM1 N-Boc-Pipecolic Acid Coupling Amide Coupling HATU, DIPEA, DMF SM1->Coupling SM2 3-(Fluoromethyl) azetidine HCl SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate LC-MS: >95% conv. Deprotect Boc Deprotection TFA, DCM Intermediate->Deprotect Product Target Molecule (Free Base) Deprotect->Product SCX Purification

Synthetic workflow for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

ADME & Pharmacological Implications

Understanding how this molecule behaves in a biological system is critical for downstream lead optimization. The unique structural features of this compound directly dictate its ADME profile.

Metabolic Stability and CYP450 Evasion

One of the primary reasons for incorporating a fluoromethyl group is to manipulate the metabolic fate of the molecule. Unsubstituted alkyl groups are highly susceptible to hydroxylation by hepatic Cytochrome P450 enzymes. Because the C–F bond dissociation energy is profoundly high, the fluoromethyl group acts as an electronic and steric shield[2]. This prevents the formation of reactive, potentially toxic metabolites and significantly prolongs the systemic half-life of the parent compound.

Target Engagement Vectors

The piperidine-2-carboxamide core provides a versatile vector for target engagement. The basic nitrogen of the piperidine ring (pKa ~ 9.5) will be protonated at physiological pH (7.4), allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target receptor pockets, a mechanism heavily leveraged in 5-HT₂C receptor modulators[4]. Simultaneously, the rigid azetidine ring projects the fluoromethyl group into adjacent hydrophobic sub-pockets, enhancing binding affinity through favorable van der Waals interactions without incurring a massive lipophilic penalty.

Metabolism Drug Target Molecule (Fluoromethyl Motif) CYP Hepatic CYP450 Enzyme Interaction Drug->CYP Block Metabolic Blockade (C-F BDE ~109 kcal/mol) CYP->Block Oxidation Attempted Tox Toxic Metabolite Formation Prevented CYP->Tox Pathway Inhibited Stable Prolonged Half-Life & Systemic Circulation Block->Stable Clearance Reduction

Mechanism of CYP450 metabolic blockade by the fluoromethyl azetidine motif.

Conclusion

The molecule (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is a masterclass in modern fragment design. By leveraging the conformational rigidity of azetidine, the metabolic shielding of fluorine, and the proven target-engagement capabilities of piperidine-2-carboxamides, this scaffold provides medicinal chemists with a highly optimized starting point for developing next-generation therapeutics. Strict adherence to the self-validating synthetic protocols outlined herein ensures the preservation of stereochemical integrity, a non-negotiable requirement for successful drug development.

References

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. URL:[Link]

  • Pan, Y., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Wold, E. A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Citarella, A., & Micale, N. "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules, 2020. URL:[Link]

Sources

Exploratory

Pharmacokinetic profiling of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Introduction: Deconstructing a Novel Chemical Entity for Drug Development The compound (3-(Fluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Introduction: Deconstructing a Novel Chemical Entity for Drug Development

The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone represents a novel chemical entity featuring two key heterocyclic scaffolds: a fluorinated azetidine and a piperidine ring. Piperidine derivatives are prevalent in medicinal chemistry, forming the core of numerous approved drugs, and their pharmacokinetic properties can be finely tuned through structural modifications.[1][2] The inclusion of a fluoromethylazetidine moiety is of particular interest; this group can influence metabolic stability and target engagement, as seen in recently developed therapeutic agents.[3]

A thorough and early understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount to successful drug development.[4][5] Integrating ADME studies early in the discovery pipeline helps to identify and mitigate potential liabilities, reducing the high attrition rates of drug candidates in later clinical phases.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preclinical pharmacokinetic profiling of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone. It outlines a logical progression of in vitro and in vivo studies, details the underlying scientific rationale for experimental choices, and establishes self-validating protocols to ensure data integrity and regulatory readiness.

Phase 1: In Vitro ADME Profiling - Foundational Insights into Drug-Like Properties

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a cost-effective and high-throughput means to assess the fundamental properties of a drug candidate before advancing to more complex in vivo studies.[6][7] These assays provide critical data to guide the optimization of a compound's chemical structure for improved efficacy and safety.[4][6]

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These assays evaluate the rate at which the compound is broken down by drug-metabolizing enzymes.

  • Liver Microsomal Stability: This assay provides a measure of Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.

    Protocol:

    • Prepare a stock solution of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound at a final concentration of 1 µM with pooled human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by a validated LC-MS/MS method.

    • Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance (CLint) and in vitro half-life (t1/2).

  • Hepatocyte Stability: This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake.

    Protocol:

    • Incubate cryopreserved human or rodent hepatocytes with the test compound (e.g., 1 µM).

    • Collect samples from the incubation mixture at various time points.

    • Process and analyze the samples as described for the microsomal stability assay.

Diagram: In Vitro Metabolic Stability Workflow

G cluster_0 Sample Preparation cluster_1 Incubation & Sampling cluster_2 Analysis cluster_3 Data Interpretation TestCompound Test Compound Stock Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes/Hepatocytes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Timepoints Collect Aliquots (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculation Calculate % Remaining LCMS->Calculation PK_Params Determine t½ and CLint Calculation->PK_Params

Caption: Workflow for In Vitro Metabolic Stability Assays.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its free concentration, which is the portion available to interact with its target and be cleared from the body.

Protocol (Rapid Equilibrium Dialysis - RED):

  • Add the test compound to plasma from the relevant species (human, rat, mouse).

  • Load the plasma-compound mixture into the sample chamber of a RED device.

  • Add buffer to the buffer chamber.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Cell Permeability

Cell permeability assays predict the absorption of a drug across the intestinal wall.

Protocol (Caco-2 Permeability Assay):

  • Culture Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer.

  • Add the test compound to the apical (A) side of the monolayer.

  • Collect samples from the basolateral (B) side at various time points.

  • In a separate experiment, add the compound to the basolateral side and collect samples from the apical side to assess efflux.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to predict intestinal absorption and identify potential P-glycoprotein (P-gp) efflux.

Table: Hypothetical In Vitro ADME Data for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
ParameterAssaySpeciesResultInterpretation
Metabolic Stability Liver MicrosomesHumant½ = 45 minModerate Stability
Ratt½ = 30 minModerate Stability
HepatocytesHumant½ = 60 minModerate Stability
Plasma Protein Binding Rapid Equilibrium DialysisHuman92% BoundHigh Binding
Rat88% BoundHigh Binding
Permeability Caco-2N/APapp (A-B) = 15 x 10⁻⁶ cm/sHigh Permeability
N/AEfflux Ratio = 1.2Low Efflux

Phase 2: In Vivo Pharmacokinetic Studies - Characterizing the Compound in a Living System

In vivo pharmacokinetic studies in rodent models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[8][9] These studies provide crucial data on key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[10]

Study Design

A typical preclinical PK study involves administering the compound to rodents (commonly mice or rats) via both intravenous (IV) and oral (PO) routes.[11][12]

Protocol:

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).

  • Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., saline with a co-solvent like Solutol).

    • PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose.

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[1]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Dosing Groups cluster_1 Sampling cluster_2 Analysis & Modeling IV_Group IV Dosing Group (e.g., 1 mg/kg) Blood_Collection Serial Blood Sampling (0-24 hours) IV_Group->Blood_Collection PO_Group PO Dosing Group (e.g., 10 mg/kg) PO_Group->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., WinNonlin) LCMS_Analysis->PK_Modeling PK_Parameters Calculate CL, Vd, t½, AUC, F% PK_Modeling->PK_Parameters

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Key IV Parameters:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Key PO Parameters:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table: Hypothetical In Vivo Pharmacokinetic Data in Rats
ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
CL 15-mL/min/kg
Vdss 2.5-L/kg
3.03.5hours
Cmax -1200ng/mL
Tmax -1.0hours
AUC(0-inf) 11007700ng*h/mL
F% -70%

Phase 3: Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is crucial for the accurate quantification of the drug in biological matrices.[13] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14] Method validation must be performed in accordance with regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[15][16][17]

Method Development
  • Mass Spectrometry Tuning: Infuse a solution of the compound into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatography: Develop a chromatographic method (e.g., reverse-phase HPLC) to achieve good peak shape and separation from matrix components.

  • Sample Preparation: Optimize a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.[13]

Method Validation

The method must be validated for the following parameters as per FDA and ICH M10 guidelines:[16][17]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter between measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification - LLOQ).[13]

  • Calibration Curve: A linear relationship between concentration and response over the expected analytical range.[14]

  • Recovery: The efficiency of the extraction process.[14]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Data Interpretation and Strategic Decision-Making

The collective data from the in vitro and in vivo studies provides a holistic view of the compound's pharmacokinetic profile.

  • Interpretation of Hypothetical Data: The hypothetical data for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone suggests it is a promising candidate. The moderate metabolic stability translates to a reasonable half-life in vivo. High permeability and low efflux suggest good absorption, which is confirmed by the high oral bioavailability (70%). The clearance is low relative to liver blood flow, and the volume of distribution is moderate, indicating some tissue distribution.

  • Next Steps:

    • Metabolite Identification: If metabolic stability is a concern, conduct studies to identify the major metabolites and their metabolic pathways.

    • Dose Escalation Studies: Conduct dose-ranging studies to assess dose proportionality.[12]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate PK data with efficacy data to establish a relationship between drug exposure and pharmacological effect.

    • Cross-Species Scaling: Use the rodent PK data to predict human pharmacokinetics.

By systematically applying this integrated pharmacokinetic profiling strategy, researchers can make informed decisions, de-risk their drug development programs, and efficiently advance compounds with the highest probability of clinical success.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • In Vitro ADME. Selvita.
  • Rodent In Vivo PK Service.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register.
  • Rodent PK Studies | Mouse, R
  • Bioanalytical Method Valid
  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. (2021, February 23).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • In Vitro ADME Assays. Concept Life Sciences.
  • In vitro DMPK studies for drug discovery. Nuvisan.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Benchchem.
  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024, June 1). International Journal of Trend in Scientific Research and Development.
  • The Role of Piperidine Deriv
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024, November 28). Journal of Medicinal Chemistry.

Sources

Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Executive Summary The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its unique physiology, characterized by tight junc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its unique physiology, characterized by tight junctions and active efflux transporters, meticulously controls the passage of substances into the brain. For any novel CNS drug candidate, a thorough and early characterization of its ability to permeate this barrier is paramount. This guide provides an in-depth technical framework for evaluating the BBB permeability of a novel chemical entity, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone , hereafter referred to as Compound X . While no public data exists for this specific molecule, this document outlines the integrated strategy—from predictive modeling to definitive in vivo assessment—that a drug discovery program would employ. We will detail the causality behind each experimental choice, provide validated protocols, and demonstrate how to synthesize disparate data streams into a clear, actionable profile of the compound's CNS disposition.

Introduction: The CNS Challenge and Compound X

The success of a CNS-targeted therapeutic is fundamentally dependent on its ability to achieve and maintain therapeutic concentrations at its site of action within the brain. The BBB is a formidable gatekeeper, preventing the brain entry of most small molecules.[1] Key characteristics that hinder penetration include low lipid solubility, high polarity, and recognition by efflux pumps like P-glycoprotein (P-gp).[1][2][3]

Compound X, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone , possesses several structural features of interest for CNS drug design:

  • Azetidine and Piperidine Rings: These saturated heterocyclic moieties can influence solubility and pKa, and their conformational flexibility can impact receptor binding and transporter interactions.

  • Fluoromethyl Group: The inclusion of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability and lipophilicity, which can enhance brain penetration.[4]

  • Amide Linker: The methanone group provides a polar region with hydrogen bonding capabilities.

A successful CNS drug must strike a delicate balance between physicochemical properties that favor BBB permeation and those required for target engagement and a safe off-target profile.[5] This guide systematically details the workflow to determine if Compound X achieves this balance.

Stage 1: In Silico & Physicochemical Profiling — The Predictive Foundation

Before committing to resource-intensive synthesis and biological testing, a robust in silico evaluation is essential to predict the likelihood of BBB penetration.[6][7] This stage leverages computational models built from large datasets of compounds with known CNS permeability.[8][9]

Key Physicochemical Descriptors

The permeability of a compound is governed by fundamental physicochemical properties. Numerous studies have defined optimal ranges for successful CNS drugs.[10][11]

  • Lipophilicity (cLogP / cLogD₇.₄): Measures a compound's affinity for a lipid environment. A cLogP between 2 and 5 is often cited as ideal, balancing membrane partitioning with aqueous solubility.[10]

  • Molecular Weight (MW): Smaller molecules (<450 Da) generally exhibit better passive diffusion across the BBB.[10]

  • Topological Polar Surface Area (TPSA): An estimate of the molecule's surface area occupied by polar atoms. A TPSA below 70 Ų is strongly correlated with good brain penetration.[10][12]

  • Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a compound's polarity. Minimizing these (e.g., HBD ≤ 3, HBA ≤ 7) is beneficial.[5][10]

  • Ionization (pKa): The charge state of a molecule at physiological pH (7.4) is critical. While some CNS drugs are basic, a neutral species is generally preferred for passive diffusion.[10]

Predicted Profile of Compound X

The following table summarizes the predicted physicochemical properties for Compound X, calculated using standard computational software (e.g., ChemDraw, MOE). These values serve as our initial hypothesis.

PropertyPredicted ValueCNS GuidelineCommentary
Molecular Weight (MW)~214.26 g/mol < 450Favorable. Low MW is advantageous for passive diffusion.
cLogP~0.8 - 1.52 - 5Borderline. Lower lipophilicity may reduce membrane partitioning but could avoid issues with non-specific binding.
TPSA~32.3 Ų< 70 ŲHighly Favorable. Low TPSA strongly suggests good potential for passive diffusion.
H-Bond Donors (HBD)1 (piperidine N-H)≤ 3Favorable.
H-Bond Acceptors (HBA)2 (amide O, azetidine N)≤ 7Favorable.
pKa (most basic)~8.5 - 9.57.5 - 10.5Typical. The piperidine nitrogen is predicted to be protonated at pH 7.4, making the molecule a cation. This may hinder passive diffusion but could enable specific carrier-mediated transport.

Initial Assessment: Compound X exhibits a promising profile based on MW and TPSA. However, its predicted low lipophilicity and cationic nature at physiological pH warrant experimental verification, as these factors create uncertainty regarding its primary mode of transport across the BBB.

Stage 2: In Vitro Assessment — From Passive Flux to Active Transport

In vitro models provide the first experimental data on a compound's permeability, allowing for rapid, cost-effective screening.[13][14] The strategy is to first isolate passive diffusion and then introduce the complexity of active transport.

Workflow for In Vitro Permeability Assessment

G cluster_0 Tier 1: Passive Permeability cluster_1 Tier 2: Permeability & Efflux cluster_2 Data Output PAMPA PAMPA-BBB Assay Papp Apparent Permeability (Papp) PAMPA->Papp Isolates Passive Diffusion Transwell hCMEC/D3 Transwell Assay Transwell->Papp ER Efflux Ratio (ER) Transwell->ER Identifies Efflux Substrates G cluster_0 Sample Input cluster_1 Sample Preparation cluster_2 Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Brain Brain Homogenate Brain->IS Extract Protein Precipitation or Liquid-Liquid Extraction IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection/Quantification) LC->MS Analyte Elution

Sources

Exploratory

Elucidating Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining unambiguous atomic-level insights into molecular geometry, conformation, and intermolecular interactions. This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of novel small molecules, using the promising heterocyclic compound, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, as a practical case study. While a public crystal structure for this specific molecule is not available at the time of this writing, this document outlines the authoritative, field-proven methodologies that would be employed for its analysis. We will delve into the causality behind experimental choices, from crystal growth and data collection to structure solution and refinement, providing a robust framework for researchers in the pharmaceutical and chemical sciences.

Introduction: The Imperative of Structural Clarity

In the intricate process of drug development, understanding the structure-activity relationship (SAR) is paramount. The introduction of fluorine into small molecules, such as in the fluoromethylated azetidine moiety of our target compound, is a common strategy to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. The target molecule, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, combines a strained azetidine ring with a flexible piperidine system, creating a compound of significant conformational complexity. Elucidating its preferred solid-state conformation through SC-XRD provides invaluable data for computational modeling, receptor docking studies, and the rational design of next-generation analogs.

Single-crystal X-ray diffraction is an analytical technique that provides detailed and unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms.[1][2] This level of detail is often impossible to achieve through other analytical methods alone.[1]

Our objectives with this guide are to:

  • Provide a logical, step-by-step protocol for the complete crystal structure determination process.

  • Explain the theoretical and practical reasoning behind each critical step, empowering researchers to troubleshoot and optimize their own experiments.

  • Establish a self-validating framework for data refinement and structure validation.

The Foundation: Growing Diffraction-Quality Crystals

The Causality: The success of any SC-XRD experiment is entirely dependent on the quality of the single crystal. A suitable crystal is typically 0.1 to 0.5 mm in size, with a well-ordered internal lattice, and free of cracks or twinning.[1] The goal of crystallization is not merely to solidify the compound but to encourage molecules to pack in a highly ordered, repeating three-dimensional array. This perfect repetition is what allows for the coherent diffraction of X-rays, which is the basis of the entire technique.

Experimental Protocol: Crystal Growth by Slow Evaporation

This is often the first method attempted due to its simplicity and effectiveness for many organic compounds.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble. For a molecule like our target, a starting point could be solvents such as ethanol, ethyl acetate, or a mixture like dichloromethane/hexane. The ideal solvent allows the compound to be fully dissolved when heated or at a higher concentration but become supersaturated as the solvent slowly evaporates.

  • Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1 mL) in a small, clean vial. Ensure the compound is fully dissolved, warming gently if necessary.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of suitable size have formed, carefully harvest them using a spatula or by decanting the remaining solvent.

Data Collection: Interrogating the Crystal with X-rays

The Theoretical Basis: The interaction of X-rays with the electrons in a crystalline lattice is described by Bragg's Law (nλ = 2d sinθ).[1] This law relates the wavelength of the X-rays (λ) and the angle of incidence (θ) to the spacing between crystal lattice planes (d).[1] By systematically rotating the crystal in the X-ray beam and recording the angles and intensities of the diffracted beams, we can map out the reciprocal lattice, which is the Fourier transform of the real-space crystal lattice.[3]

Experimental Workflow: SC-XRD Data Acquisition

The overall process from mounting a crystal to obtaining a final, validated structure follows a clear and logical path.

XRD_Workflow cluster_prep Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Mounting Mount Crystal on Goniometer Crystallization->Mounting Screening Unit Cell Determination & Screening Mounting->Screening Collection Full Data Collection Screening->Collection Good Quality Crystal Reduction Data Reduction & Integration Collection->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Publication Publication Validation->Publication Final Structure

Caption: Overall workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[2]

  • Cryo-cooling: The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.[4]

  • Unit Cell Determination: A few initial X-ray images are taken to locate the diffraction spots. The software then indexes these spots to determine the dimensions and symmetry of the unit cell.[5] This step also helps to identify potential issues like crystal twinning.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy of rotations (e.g., a series of omega and phi scans) to collect a complete and redundant set of diffraction data.

  • Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects and absorption.[4] The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Structure Solution and Refinement: From Data to Model

This is the most computationally intensive part of the process, where the measured diffraction intensities are used to build and perfect an atomic model of the molecule.

The "Phase Problem": While we can measure the intensities (which are related to the square of the structure factor amplitude, |F|²), the X-ray experiment does not directly provide the phase information for each reflection.[6] Both amplitude and phase are required to calculate the electron density map of the unit cell. This is the central "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between the phases of strong reflections.[6]

The Refinement Cycle: A Self-Validating System

Once an initial model is obtained from structure solution, it must be refined. Refinement is an iterative process of adjusting the model's parameters (atomic coordinates, atomic displacement parameters) to improve the agreement between the calculated structure factors (F_calc) from the model and the observed structure factors (F_obs) from the experiment.[4]

Refinement_Cycle InitialModel Initial Atomic Model (from Direct Methods) CalcSF Calculate Structure Factors (Fc) & Phases InitialModel->CalcSF Fourier Calculate Electron Density Map (ρ) CalcSF->Fourier Compare Compare Model to Map Fourier->Compare Adjust Adjust Model: - Add/Remove Atoms - Change Atom Types - Refine Positions Compare->Adjust Discrepancies Found LS_Refine Least-Squares Refinement (Minimize Σw(Fo²-Fc²)²) Adjust->LS_Refine CheckR Check R-factors & Goodness-of-Fit LS_Refine->CheckR CheckR->CalcSF Not Converged FinalModel Final Validated Model CheckR->FinalModel Converged

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Protocols & Analytical Methods

Method

Synthesis pathway for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Application Note: Synthesis and Isolation Protocol for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Strategic Rationale in Drug Design The incorporation of fluorinated azetidines and saturated heterocyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Strategic Rationale in Drug Design

The incorporation of fluorinated azetidines and saturated heterocyclic systems like piperidine is a prominent strategy in modern medicinal chemistry. The target molecule, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, represents a highly versatile, conformationally restricted diamine scaffold. The fluorine atom modulates the lipophilicity and lowers the basicity of the adjacent azetidine nitrogen, while the pipecolic acid (piperidine-2-carboxylic acid) moiety introduces a sterically demanding vector for further functionalization. Synthesizing this sterically hindered amide requires overcoming the poor nucleophilicity of the secondary azetidine and the steric bulk of the alpha-substituted piperidine.

Retrosynthetic Strategy & Workflow

The synthesis is executed via a highly efficient two-step sequence:

  • Amide Coupling : Condensation of N-Boc-pipecolic acid with the commercially available building block 3-(fluoromethyl)azetidine hydrochloride[1].

  • Global Deprotection : Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group to reveal the free piperidine amine.

SynthesisPathway SM N-Boc-pipecolic acid + 3-(Fluoromethyl)azetidine HCl Int Boc-Protected Amide Intermediate SM->Int Step 1: HATU, DIPEA DMF, 0 °C to RT Prod (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone Int->Prod Step 2: TFA, DCM RT, 2 h

Figure 1: Two-step synthesis pathway of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
N-Boc-pipecolic acid229.281.02.29 gStarting Material (Electrophile)
3-(Fluoromethyl)azetidine HCl125.571.11.38 gStarting Material (Nucleophile)
HATU380.231.24.56 gCoupling Reagent
DIPEA129.243.56.10 mLNon-nucleophilic Base
DMF73.09-50 mLSolvent
TFA114.02Excess10 mLDeprotection Reagent
DCM84.93-20 mLSolvent

Step-by-Step Execution Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Mechanistic Insight : The use of HATU is critical for coupling sterically hindered secondary amines like pipecolic acid[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming azetidine amine to direct and accelerate the nucleophilic attack. Furthermore, precise control of DIPEA stoichiometry is vital; excessive base can lead to epimerization at the alpha-chiral center of the pipecolic acid, a phenomenon well-documented in the synthesis of complex azetidine-containing therapeutics[3]. The general efficacy of HATU/DIPEA for azetidine amide couplings has been extensively validated in the literature[4].

HATUMechanism A Carboxylic Acid (N-Boc-pipecolic acid) B Deprotonation (by DIPEA) A->B C HOAt Active Ester Formation (via HATU) B->C D Nucleophilic Attack (by Azetidine) C->D E Amide Bond Formation D->E

Figure 2: Mechanistic workflow of the HATU-mediated amide coupling process.

Step-by-Step Procedure:

  • Charge a dry, argon-flushed 100 mL round-bottom flask with N-Boc-pipecolic acid (2.29 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Add DIPEA (6.1 mL, 35.0 mmol) and stir for 5 minutes at 0 °C. Note: 3.5 equivalents are used to neutralize the carboxylic acid, the azetidine HCl salt, and the hexafluorophosphate counterion of HATU, while leaving a slight excess to maintain a basic medium.

  • Add HATU (4.56 g, 12.0 mmol) portion-wise. The solution will typically turn a pale yellow as the active ester forms. Stir at 0 °C for exactly 10–15 minutes to minimize epimerization risks[3].

  • Add 3-(fluoromethyl)azetidine hydrochloride (1.38 g, 11.0 mmol)[1] in one portion.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation Step : Monitor the reaction progress by LCMS. The HOAt active ester mass should disappear, replaced by the desired Boc-protected intermediate (Expected M+H ≈ 301.1).

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to effectively partition and remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (gradient of Hexanes/EtOAc) to afford the pure intermediate.

Protocol B: N-Boc Deprotection and Isolation

Causality & Mechanistic Insight : The Boc group is cleaved via acidolysis using Trifluoroacetic acid (TFA). The byproduct is gaseous isobutylene and carbon dioxide, which irreversibly drives the reaction forward. Because the final product contains a highly basic piperidine nitrogen, it will initially form a TFA salt. To isolate the free base, a stringent basic aqueous workup is required.

Step-by-Step Procedure:

  • Dissolve the purified intermediate (approx. 3.0 g, 10.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Add TFA (10 mL) dropwise to control the initial exothermic protonation.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step : Monitor by TLC (ninhydrin stain positive for secondary amine) or LCMS to ensure complete disappearance of the starting material (Expected product M+H ≈ 201.1).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to azeotropically remove residual TFA.

  • Dissolve the crude TFA salt in DCM (50 mL) and wash with 1M aqueous NaOH (30 mL) until the aqueous layer tests at pH > 10.

  • Extract the aqueous layer with a 10% MeOH/DCM mixture (2 x 30 mL) to ensure complete recovery of the polar free base.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

Troubleshooting & Quality Assurance

Observation / IssueRoot Cause AnalysisCorrective Action / Protocol Adjustment
Low Amide Yield (<50%) Poor nucleophilicity of azetidine or degraded HATU.Ensure HATU is stored under argon. Extend reaction time to 24h or gently warm to 35 °C.
Epimerization of Product Excess DIPEA or prolonged pre-activation of the acid[3].Reduce pre-activation time to <10 min at 0 °C. Strictly control DIPEA to 3.0-3.5 eq.
Incomplete Boc Cleavage Insufficient acid concentration or reaction time.Increase TFA volume or switch to 4M HCl in dioxane for 3 hours. Monitor by LCMS.
Product Loss in Workup High water solubility of the final piperidine free base.Ensure aqueous phase is pH > 10 before extraction. Extract with 10% MeOH/DCM mixture.

Sources

Application

Application Note: (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, fluorinated building blocks is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS: 2089695-09-8) represents a highly specialized, bifunctional fragment designed to address common liabilities in drug discovery, such as metabolic instability, poor membrane permeability, and off-target promiscuity.

As a Senior Application Scientist, I approach this building block not merely as a chemical reagent, but as a modular system comprising two synergistic domains:

  • The Piperidin-2-yl (Pipecolic) Core: A classic peptidomimetic element. The secondary amine provides a versatile "exit vector" for late-stage functionalization, while the saturated six-membered ring introduces essential three-dimensional character (sp³ fraction), which correlates strongly with clinical success.

  • The 3-(Fluoromethyl)azetidine Motif: A "stretched" bioisostere for morpholine and piperazine[1]. The introduction of the highly electronegative fluorine atom exerts a strong inductive effect, modulating the basicity and lipophilicity of the molecule. Furthermore, the fluoromethyl group acts as a metabolic shield, preventing cytochrome P450-mediated oxidation that typically plagues unadorned azetidines[2][3].

This fragment has gained significant traction in the development of Selective Estrogen Receptor Degraders (SERDs) for endocrine-resistant breast cancer[4][5], as well as in central nervous system (CNS) agents where the pipecolamide motif is historically privileged[6].

Physicochemical Profiling: The "Fluorine Effect"

To understand why a medicinal chemist would select this specific building block over a standard piperidine or morpholine amide, we must analyze the causality behind the physicochemical shifts induced by the 3-(fluoromethyl)azetidine group.

Unadorned azetidines often suffer from high basicity (pKa > 10) and poor intrinsic microsomal stability[3]. By introducing a fluoromethyl group, the electron-withdrawing nature of fluorine lowers the localized electron density, thereby tuning the overall dipole moment and improving metabolic half-life[7].

Table 1: Comparative Physicochemical Impact of Saturated Heterocyclic Amine Motifs

Note: Data represents generalized trends for these motifs when appended to drug-like scaffolds, synthesized from comprehensive physicochemical profiling studies[2][3][5].

Amine MotifRelative Basicity (pKa)Lipophilicity (ΔLogP vs Baseline)Intrinsic Microsomal StabilityPrimary Therapeutic Utility
Pyrrolidine High (~9.0 - 9.5)Baseline (0.0)ModerateBroad-spectrum
Morpholine Low (~8.4)Decreased (-0.8)HighKinase Inhibitors
Unadorned Azetidine Very High (~10.4)Decreased (-0.2)Low (Rapid clearance)Early-stage screening
3-(Fluoromethyl)azetidine Moderate (~8.8) Neutral (+0.1) High (Metabolically blocked) Advanced SERDs / Oncology

Causality Insight: The moderate pKa of the fluorinated azetidine ensures that the molecule is sufficiently ionized at physiological pH to maintain aqueous solubility, yet lipophilic enough to cross lipid bilayers, avoiding the "Janus face" extreme hydrophilicity seen in some highly fluorinated piperidines[3].

Workflow & Logical Architecture

The true utility of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone lies in its secondary piperidine nitrogen. Because the azetidine nitrogen is already passivated as an amide, the piperidine nitrogen serves as the sole nucleophilic handle. This allows for highly regioselective functionalization without the need for complex protecting group strategies.

G BB (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone N_Alk Reductive Amination (Aliphatic Exit Vector) BB->N_Alk Aldehyde/Ketone NaBH(OAc)3 N_Aryl Buchwald-Hartwig (Aryl Exit Vector) BB->N_Aryl Aryl Halide Pd Catalyst Target1 SERD Analogues (ERα Degradation) N_Alk->Target1 Target2 Kinase/CNS Agents (Target Engagement) N_Aryl->Target2 Metab Metabolic Shielding (Fluoromethyl Group) Target1->Metab Conf 3D Vector Control (Pipecolic Core) Target1->Conf Target2->Metab Target2->Conf

Workflow diagram illustrating the divergent synthetic utility and resulting PD/PK benefits.

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental conditions are selected not arbitrarily, but based on the specific steric and electronic demands of the piperidine-2-carboxamide core.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: To append an aryl or heteroaryl core (e.g., an indole or thiochroman derivative) to the piperidine nitrogen, a common step in synthesizing potent SERDs[5][8].

Materials:

  • (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (1.0 eq)

  • Aryl bromide/iodide (1.1 eq)

  • Pre-catalyst: RuPhos Pd G3 (0.05 eq)

  • Ligand: RuPhos (0.05 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of the Inert Atmosphere: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, RuPhos Pd G3, RuPhos, and NaOtBu.

    • Causality: RuPhos Pd G3 is specifically chosen because the piperidine nitrogen is sterically hindered by the adjacent carboxamide group. RuPhos excels at coupling bulky secondary amines while suppressing β-hydride elimination.

  • Reagent Addition: Evacuate and backfill the tube with Nitrogen ( N2​ ) three times. Add (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone dissolved in anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction Execution: Heat the mixture to 85°C for 12 hours. Monitor via LC-MS.

    • Causality: The temperature is kept below 100°C to prevent potential epimerization at the chiral center of the piperidine-2-yl ring (if using an enantiopure building block).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the N-arylated target.

Protocol B: Reductive Amination for Aliphatic Derivatization

Objective: To install an alkyl or benzyl group at the piperidine nitrogen, tuning the lipophilicity and basicity of the final compound.

Materials:

  • (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (1.0 eq)

  • Target Aldehyde or Ketone (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Additive: Glacial Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine building block and the aldehyde in anhydrous DCE (0.1 M). Add glacial acetic acid.

    • Causality: The addition of acetic acid slightly lowers the pH, accelerating the formation of the intermediate iminium ion, which is crucial when dealing with the sterically encumbered 2-substituted piperidine.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)3​ in one portion.

    • Causality: NaBH(OAc)3​ is utilized instead of NaBH4​ or NaCNBH3​ because it is mild enough not to reduce the aldehyde directly, ensuring high chemoselectivity for the iminium intermediate, and avoids the generation of toxic cyanide byproducts.

  • Completion & Quench: Stir for an additional 4–6 hours. Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy unreacted hydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Conclusion

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is a highly privileged building block that elegantly solves multiple medicinal chemistry challenges simultaneously. By leveraging the conformational rigidity of the pipecolamide core and the metabolic shielding of the fluoromethyl azetidine[4][5], researchers can effectively navigate the complex multi-parameter optimization required in modern drug discovery.

References

  • Grygorenko, O., et al. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ResearchGate. Available at:[Link]

  • Mykhailiuk, P. K., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Fanning, S. W., et al. "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wang, J., et al. "Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Aventis Pharma S.A. "Facetoperan synthesis procedure." European Patent Office (ES2792875T3).
  • Genentech, Inc. "Tetrahydro-1H-pyrido[3,4-b]indole Anti-Estrogenic Drugs." World Intellectual Property Organization (WO2017059139A1).

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Abstract This application note provides a detailed guide for the comprehensive structural elucidation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, a novel heterocyclic compound with potential applications...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, a novel heterocyclic compound with potential applications in medicinal chemistry. The unique structural features of this molecule, incorporating a strained azetidine ring, a piperidine moiety, and a fluoromethyl group, necessitate a multi-faceted analytical approach for unambiguous characterization. Herein, we present a suite of Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including ¹H, ¹³C, ¹⁹F, and advanced 2D NMR techniques (COSY, HSQC, and HMBC). This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring robust and reliable characterization.

Introduction: The Structural Significance of Azetidine and Piperidine Moieties

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The inherent ring strain and sp³-rich character of the azetidine scaffold can confer improved metabolic stability, solubility, and conformational rigidity to bioactive molecules.[1] Several FDA-approved drugs incorporate the azetidine motif, highlighting its importance in modern drug design.[1][2] Similarly, the piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products, contributing to their pharmacological activity.[3] The combination of these two valuable heterocyclic systems in (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, along with the introduction of a fluorine atom, presents a molecule with intriguing potential. Fluorine substitution is a common strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[4]

The unequivocal structural confirmation of such novel compounds is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[5][6] This application note will detail the systematic application of a suite of NMR experiments to fully characterize the target molecule.

Predicted Structure and Atom Numbering

For clarity throughout this guide, the following structure and atom numbering scheme for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone will be used.

Caption: Predicted structure and atom numbering of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Adhering to proper sample preparation techniques is paramount.[7][8]

Protocol:

  • Mass Determination: Accurately weigh 5-10 mg of purified (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone for ¹H and 2D NMR, and 20-50 mg for ¹³C NMR experiments.[7][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[8]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the tube is clean, dry, and free of any scratches or chips.[10][11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

G cluster_prep Sample Preparation Workflow weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Select solvent filter Filter (if needed) dissolve->filter Check for particulates transfer Transfer to NMR Tube dissolve->transfer If no particulates filter->transfer

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

Acquisition Parameters:

  • Pulse Program: Standard one-pulse sequence.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled one-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

3.2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[12]

Acquisition Parameters:

  • Pulse Program: Standard one-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay (d1): 1-2 seconds.

3.2.4. 2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.[13][14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is essential for piecing together the molecular skeleton.[15][17]

Spectral Interpretation and Expected Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone. These are predictive values based on known data for similar structural motifs.

Expected ¹H NMR Data
Proton(s) Atom No. Expected δ (ppm) Multiplicity Expected J (Hz) Rationale
CH₂-FH on C14~4.5 - 5.0Doublet of Triplets²JHF ≈ 45-50, ³JHH ≈ 2-5Deshielded by fluorine and coupled to the fluorine and the methine proton on C11.
Azetidine CHH on C11~3.0 - 3.5MultipletComplex coupling pattern due to diastereotopic methylene protons and the fluoromethyl group.
Azetidine CH₂H on C10, C12~3.8 - 4.5MultipletProtons of the strained azetidine ring, deshielded by the amide nitrogen.[18]
Piperidine CHH on C2~4.0 - 4.5MultipletAlpha to the amide carbonyl, expected to be deshielded.
Piperidine CH₂H on C6~2.8 - 3.2MultipletAlpha to the piperidine nitrogen.[19]
Piperidine CH₂H on C3, C4, C5~1.4 - 1.8MultipletAliphatic protons of the piperidine ring.[19]
Expected ¹³C NMR Data
Carbon(s) Atom No. Expected δ (ppm) Multiplicity (in ¹³C-¹⁹F coupled spectrum) Expected J (Hz) Rationale
C=OC7~168 - 172SingletTypical chemical shift for an amide carbonyl.
CH₂-FC14~80 - 85Doublet¹JCF ≈ 170-180Strongly deshielded and split by the directly attached fluorine.
Azetidine CHC11~30 - 35Doublet²JCF ≈ 15-25Coupled to the fluorine two bonds away.
Azetidine CH₂C10, C12~50 - 60Triplet (from ¹³C-¹H coupling)Carbons of the strained azetidine ring adjacent to the nitrogen.
Piperidine CHC2~50 - 55SingletAlpha to the amide carbonyl.
Piperidine CH₂C6~45 - 50SingletAlpha to the piperidine nitrogen.[20]
Piperidine CH₂C3, C5~25 - 30SingletBeta to the piperidine nitrogen.[20]
Piperidine CH₂C4~23 - 27SingletGamma to the piperidine nitrogen.[20]
Expected ¹⁹F NMR Data
Fluorine Atom No. Expected δ (ppm) Multiplicity Expected J (Hz) Rationale
CH₂-F F15~ -210 to -230Triplet²JFH ≈ 45-50Typical range for a fluoromethyl group attached to a carbon.[12] The signal will be a triplet due to coupling with the two adjacent protons on C14.

2D NMR Correlation Strategy

The following diagram illustrates the key correlations expected in the 2D NMR spectra, which are essential for assembling the final structure.

G cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C, 1-bond) cluster_hmbc Key HMBC Correlations (¹H-¹³C, 2-3 bonds) H14 H on C14 H11 H on C11 H14->H11 H10 H on C10 H11->H10 H12 H on C12 H11->H12 H2 H on C2 H3 H on C3 H2->H3 H4 H on C4 H3->H4 H5 H on C5 H4->H5 H6 H on C6 H5->H6 H14_c H on C14 C14 C14 H14_c->C14 H11_c H on C11 C11 C11 H11_c->C11 H10_c H on C10 C10 C10 H10_c->C10 H12_c H on C12 C12 C12 H12_c->C12 H2_c H on C2 C2 C2 H2_c->C2 H3_c H on C3 C3 C3 H3_c->C3 H6_c H on C6 C6 C6 H6_c->C6 H14_h H on C14 C11_h C11 H14_h->C11_h ²J C10_h C10 H2_h H on C2 C7_h C7 (C=O) H2_h->C7_h ²J H10_h H on C10 H10_h->C7_h ³J H12_h H on C12 H12_h->C7_h ³J

Caption: Expected key 2D NMR correlations for structural elucidation.

By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra in conjunction with the connectivity information from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

Conclusion

This application note has outlined a comprehensive and systematic NMR-based approach for the structural characterization of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone. By following the detailed protocols for sample preparation and data acquisition across a suite of 1D and 2D NMR experiments, researchers can obtain high-quality data. The provided tables of expected chemical shifts and the 2D correlation strategy serve as a robust guide for spectral interpretation. This rigorous analytical workflow ensures the scientific integrity of the structural assignment, a critical foundation for any further investigation into the chemical and biological properties of this novel compound.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Piperidine - Wikipedia. [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The... - ResearchGate. [Link]

  • Decoding Molecular Structures with Nuclear Magnetic Resonance. [Link]

  • Small molecule NMR sample preparation. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • NMR STRUCTURE ELUCIDATION - ResearchGate. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]

  • Azetidines of pharmacological interest - PubMed. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PubMed. [Link]

  • NMR Sample Preparation - NMR Spectroscopy. [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules | The Journal of Organic Chemistry - ACS Publications. [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF - ResearchGate. [Link]

  • NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 2D- NMR what is the different between COSY and HSQC?? - ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. [Link]

  • 1 H-NMR spectrum of compound [A1] | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • 1-piperazinyl)methanone derivatives as suitable therapeutic agents Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl} - SciELO. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. [Link]

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Application

Application Note: Scale-Up Synthesis Protocols for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Target Audience: Process Chemists, Synthetic Investigators, and Drug Development Professionals Content Focus: Scalability, Green Chemistry, and Stereochemical Integrity Executive Summary & Strategic Rationale The synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Investigators, and Drug Development Professionals Content Focus: Scalability, Green Chemistry, and Stereochemical Integrity

Executive Summary & Strategic Rationale

The synthesis of highly polar, sterically demanding amides containing saturated nitrogen heterocycles is a cornerstone of modern drug discovery, particularly in the development of Selective Estrogen Receptor Degraders (SERDs) and kinase inhibitors[1]. The target molecule, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone , presents specific synthetic challenges. It requires the union of a secondary amine—3-(fluoromethyl)azetidine[2]—with a sterically hindered, α-chiral carboxylic acid (pipecolic acid)[3].

In discovery chemistry, this coupling is often achieved using uronium-based reagents like HATU or standard carbodiimides (EDC/HOBt). However, transitioning this synthesis to a multi-gram or kilogram scale necessitates a fundamental redesign. Reagents like HATU suffer from poor atom economy, generate hazardous byproducts, and often lead to epimerization at the α-chiral center of the pipecolic acid[4].

This application note details a field-proven, self-validating process chemistry route utilizing Propylphosphonic anhydride (T3P) for the amide coupling, followed by an anhydrous hydrogen chloride deprotection strategy. This route ensures high stereochemical fidelity, eliminates explosive or highly toxic reagents, and streamlines downstream purification[5].

Retrosynthetic Disconnection & Workflow Logic

The retrosynthetic strategy breaks the target API intermediate down into two commercially available or easily synthesized building blocks: Fragment A (3-(Fluoromethyl)azetidine hydrochloride) and Fragment B (N-Boc-pipecolic acid).

G Target (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone BocIntermediate N-Boc Protected Amide Target->BocIntermediate Retrosynthesis BocIntermediate->Target Forward: HCl/EtOAc FragA 3-(Fluoromethyl)azetidine HCl (Fragment A) BocIntermediate->FragA Retrosynthesis FragB N-Boc-pipecolic acid (Fragment B) BocIntermediate->FragB FragA->BocIntermediate Forward: T3P, DIPEA FragB->BocIntermediate

Figure 1: Retrosynthetic disconnection and forward scale-up workflow.

Causality Behind Process Choices (E-E-A-T)
  • Why T3P for Amide Coupling? Pipecolic acid derivatives are highly prone to epimerization via oxazolone intermediate formation or direct α-proton abstraction under basic conditions[6]. T3P activates the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. This intermediate is highly reactive toward amines but demonstrates remarkable stereochemical stability, resulting in near-zero epimerization[4]. Furthermore, T3P and its byproducts are completely water-soluble, allowing for product isolation via simple liquid-liquid extraction rather than resource-intensive chromatography[5].

  • Why Anhydrous HCl in EtOAc for Deprotection? While Trifluoroacetic acid (TFA) is ubiquitous in discovery labs, it is highly corrosive, toxic, and requires extensive rotary evaporation—a bottleneck in scale-up. Utilizing 4M HCl in Ethyl Acetate (EtOAc) drives the deprotection cleanly while simultaneously precipitating the final product as a highly pure, easily filterable hydrochloride salt.

Reagent Selection & Quantitative Analytics

To justify the departure from discovery-scale reagents, the following table summarizes the quantitative process metrics when evaluating coupling reagents for the N-Boc-pipecolic acid and 3-(fluoromethyl)azetidine union.

Coupling ReagentTypical Yield (%)Epimerization (%)Byproduct Profile & PMI ImpactScalability Rating
T3P / DIPEA > 92% < 1% Water-soluble phosphonates; Low PMIExcellent
HATU / DIPEA > 90%~ 5 - 8%Hazardous, difficult to extract; High PMIPoor
EDC / HOBt ~ 80%~ 2 - 5%HOBt is explosive; Moderate PMIModerate
T3P Mechanism of Action

Mechanism Acid N-Boc-pipecolic acid + Base MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Activation T3P T3P Reagent T3P->MixedAnhydride Product Amide Product MixedAnhydride->Product Amine Attack Byproduct Water-soluble Phosphonate Salt MixedAnhydride->Byproduct Leaving Group Amine 3-(Fluoromethyl)azetidine Amine->Product

Figure 2: Mechanism of T3P-mediated amide bond formation highlighting the generation of water-soluble byproducts.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) and specific visual cues are embedded to ensure the operator can verify the success of the reaction before proceeding to the next step.

Step 1: Synthesis of tert-Butyl 2-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate

Materials:

  • N-Boc-pipecolic acid: 1.0 equivalent (eq)

  • 3-(Fluoromethyl)azetidine hydrochloride: 1.05 eq[2]

  • N,N-Diisopropylethylamine (DIPEA): 3.5 eq

  • T3P (50% w/w solution in EtOAc): 1.5 eq[5]

  • Solvent: Ethyl Acetate (EtOAc), 10 volumes (vol)

Procedure:

  • Preparation: Charge a perfectly dry, nitrogen-flushed reactor with N-Boc-pipecolic acid (1.0 eq) and 3-(fluoromethyl)azetidine hydrochloride (1.05 eq).

  • Solvation: Add EtOAc (10 vol) and initiate moderate stirring (250 RPM). The suspension will remain heterogeneous.

  • Base Addition: Add DIPEA (3.5 eq) dropwise over 10 minutes. Self-Validation: The suspension will transition to a clear, pale-yellow solution as the amine hydrochloride is free-based and solubilized.

  • Cooling: Chill the reaction mixture to 0–5 °C using an ice/water bath.

  • Activation: Charge the T3P solution (1.5 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C to strictly prevent thermal epimerization[4].

  • Propagation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS/HPLC. Pass Criteria: < 1% of N-Boc-pipecolic acid remaining.

  • Workup (Self-Validating Extraction):

    • Quench the reaction by adding 5 vol of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to hydrolyze unreacted T3P.

    • Separate the phases. Wash the organic layer with 10% aqueous Citric Acid (5 vol) to remove unreacted azetidine and DIPEA.

    • Wash the organic layer with brine (5 vol).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a viscous oil or foam. Note: The purity at this stage is typically >95% and can be used directly in Step 2 without chromatography.

Step 2: Boc-Deprotection and Hydrochloride Salt Isolation

Materials:

  • N-Boc Protected Intermediate (from Step 1): 1.0 eq

  • 4M HCl in EtOAc: 5.0 eq

  • Solvent: EtOAc (5 vol)

Procedure:

  • Solvation: Dissolve the crude N-Boc intermediate in EtOAc (5 vol) in a reactor equipped with a gas bubbler.

  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in EtOAc (5.0 eq).

  • Monitoring: Remove the cooling bath and stir at ambient temperature. Self-Validation: Vigorous gas evolution (isobutylene and CO₂) will be observed in the bubbler. As the reaction progresses, the product will begin to precipitate as a white solid.

  • In-Process Control (IPC): After 4 hours, or when gas evolution completely ceases, analyze an aliquot via HPLC. Pass Criteria: Complete disappearance of the Boc-protected starting material.

  • Isolation: Cool the suspension to 0–5 °C for 1 hour to maximize crystallization.

  • Filtration: Filter the white precipitate through a sintered glass funnel. Wash the filter cake twice with cold EtOAc (2 × 2 vol) to remove any residual organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight. The final product, (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone hydrochloride , is obtained as a highly pure, free-flowing white powder.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS).5

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS).4

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS).2

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS).1

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid. Journal of the American Chemical Society (ACS).3

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC.6

Sources

Method

Application Note: In Vitro Evaluation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Scaffolds for Next-Generation Oral SERDs

Audience: Drug Discovery Scientists, Assay Developers, and Translational Researchers Target: Estrogen Receptor Alpha (ERα) Introduction & Mechanistic Rationale The development of oral Selective Estrogen Receptor Degrader...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Discovery Scientists, Assay Developers, and Translational Researchers Target: Estrogen Receptor Alpha (ERα)

Introduction & Mechanistic Rationale

The development of oral Selective Estrogen Receptor Degraders (SERDs) has revolutionized the treatment landscape for ER-positive, HER2-negative breast cancer[1][2]. First-generation SERDs like fulvestrant suffer from poor oral bioavailability due to their highly lipophilic steroidal core and long alkyl-sulfinyl side chains[3][4]. To overcome this, next-generation non-steroidal SERDs (such as camizestrant and imlunestrant) utilize basic amine side chains to drive oral absorption while maintaining potent ERα degradation[1][5][6].

The specific fragment (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone represents a highly optimized structural motif in modern SERD design[5][7].

  • The 3-(fluoromethyl)azetidine moiety: Replaces older acrylic acid side chains[1][2]. The basic azetidine nitrogen is protonated at physiological pH, forming a critical salt bridge with Asp351 in the ERα ligand-binding domain (LBD). The electron-withdrawing fluoromethyl group precisely tunes the pKa of the amine, preventing excessive basicity that could lead to hERG toxicity or poor membrane permeability[3][5].

  • The piperidin-2-yl methanone linker: Acts as a rigidified vector, projecting the azetidine deep into the solvent channel and physically displacing Helix 12 (H12) of the ERα LBD from its active agonist conformation[1].

This application note details a robust, self-validating in vitro screening cascade to evaluate compounds bearing this scaffold for target engagement, degradation efficacy, and functional antagonism.

MOA LIG SERD Compound (Fluoromethyl-azetidine) COMP Drug-ERα Complex (Helix 12 Displacement) LIG->COMP Binds LBD ER ERα Monomer (Agonist Conformation) ER->COMP UBI Ubiquitination via Proteasome Machinery COMP->UBI Recruits E3 Ligase PROT ERα Degradation (Signal Termination) UBI->PROT Target Destruction

Mechanism of Action: The basic side chain displaces Helix 12, driving ERα ubiquitination and degradation.

The Self-Validating Screening Cascade

To ensure high-fidelity data, the evaluation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone derivatives must follow a strict logical progression. Binding affinity does not guarantee degradation, and degradation does not guarantee complete transcriptional antagonism (as some degraders exhibit partial agonism). Therefore, our workflow utilizes orthogonal readouts.

Workflow B 1. TR-FRET (Target Engagement) C 2. In-Cell Western (ERα Degradation) B->C D 3. Reporter Assay (Functional Antagonism) C->D

In vitro screening cascade for evaluating novel SERD compounds.

Experimental Protocols

Protocol 1: ERα Competitive Binding Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional radioligand binding because it eliminates radioactive waste, reduces assay interference from fluorescent compounds (due to the time-delayed readout), and provides a homogenous "mix-and-read" format suitable for high-throughput screening[8].

Materials:

  • Recombinant Human ERα LBD (GST-tagged)

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluormone™ ES2 Green (Acceptor tracer)

  • 384-well low-volume black microplates

Step-by-Step Method:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA, 1% DMSO final).

  • Compound Dilution: Dispense 100 nL of the test compound (10-point dose-response, 3-fold dilutions) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Complex Formation: Add 5 µL of 2x ERα-GST/Tb-anti-GST complex to the wells. Incubate for 15 minutes at room temperature to allow equilibrium.

  • Tracer Addition: Add 5 µL of 2x Fluormone™ ES2 Green tracer.

  • Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Estradiol (E2) as the positive control. A Z'-factor > 0.6 validates the plate.

Protocol 2: In-Cell Western (ICW) for ERα Degradation

Causality & Rationale: Traditional Western blotting is low-throughput and semi-quantitative. ICW allows for the direct quantification of endogenous ERα degradation in the native cellular environment (MCF-7 breast cancer cells) across a 96-well format[8]. This preserves the complex intracellular ubiquitination machinery required for SERD activity[7][8].

Materials:

  • MCF-7 Cell Line (ERα positive)

  • Primary Antibody: Mouse anti-ERα (clone 1D5)

  • Secondary Antibody: IRDye® 800CW Goat anti-Mouse

  • CellTag™ 700 Stain (for normalization)

Step-by-Step Method:

  • Cell Seeding: Seed MCF-7 cells at 15,000 cells/well in 96-well black, clear-bottom plates in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Incubate for 48 hours to deplete endogenous estrogens.

  • Treatment: Treat cells with the test compound (0.1 nM to 10 µM) for 24 hours at 37°C.

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde (PFA) for 20 minutes. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Staining: Block with Intercept® Blocking Buffer for 1 hour. Incubate with anti-ERα primary antibody (1:500) overnight at 4°C.

  • Detection: Wash 3x with PBS-T (0.1% Tween-20). Add IRDye® 800CW secondary antibody (1:1000) and CellTag™ 700 (1:500) for 1 hour at room temperature.

  • Imaging: Wash 3x with PBS-T. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Self-Validation (QC): Normalize the 800 nm signal (ERα) to the 700 nm signal (total cell mass). Use 1 µM Fulvestrant as a positive degradation control. The assay is valid if Fulvestrant achieves >80% degradation ( Dmax​ ). Calculate the DC50​ (concentration achieving 50% degradation) using a 4-parameter logistic curve.

Protocol 3: ERα Transcriptional Reporter Gene Assay

Causality & Rationale: To confirm that the physical degradation of ERα translates to a complete shutdown of estrogenic signaling, a functional reporter assay is required[9]. This eliminates compounds that degrade the receptor but leave residual, transcriptionally active fragments or exhibit partial agonism.

Step-by-Step Method:

  • Transfection: Transfect MCF-7 cells with an Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control).

  • Stimulation & Treatment: 24 hours post-transfection, treat cells with 10 pM Estradiol (E2) to stimulate transcription, concurrently adding the test compound dose-response.

  • Readout: After 24 hours, lyse the cells and measure luminescence using a Dual-Luciferase® Reporter Assay System.

  • Self-Validation (QC): Normalize Firefly signal to Renilla signal. The assay must show at least a 10-fold induction window between E2-stimulated (vehicle) and unstimulated controls.

Quantitative Data Presentation

The following table summarizes expected benchmark data for a highly optimized (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone-based SERD prototype, compared against standard clinical controls[1][5][8].

Compound ClassERα Binding IC50​ (nM)ERα Degradation DC50​ (nM)Degradation Dmax​ (%)Functional Antagonism IC50​ (nM)
Scaffold Prototype 0.85 ± 0.121.20 ± 0.3094%2.10 ± 0.45
Fulvestrant (SERD Control) 1.10 ± 0.253.50 ± 0.5088%4.80 ± 0.60
Estradiol (Agonist Control) 0.15 ± 0.05N/A (Stabilizes ERα)N/AN/A (Agonist)

Table 1: Representative in vitro profiling data. The fluoromethyl-azetidine scaffold typically demonstrates sub-nanomolar binding affinity and superior maximum degradation ( Dmax​ ) compared to first-generation SERDs.

References

  • New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. ScienceOpen.[Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. ResearchGate.[Link]

  • Latest generation estrogen receptor degraders for the treatment of hormone receptor-positive breast cancer. Taylor & Francis.[Link]

  • Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. AACR Journals.[Link]

  • Imlunestrant | C29H24F4N2O3 | CID 146603228. PubChem - NIH.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Welcome to the technical support and troubleshooting guide for handling (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone . Due to its unique structural motifs, this compound presents specific challenges during lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone . Due to its unique structural motifs, this compound presents specific challenges during long-term storage and formulation. This guide is designed to provide researchers and drug development professionals with the mechanistic understanding and validated protocols necessary to prevent degradation.

Molecular Vulnerability Profile

To effectively stabilize this compound, we must first understand the causality behind its degradation. The molecule’s instability stems from the interaction of three distinct structural features:

  • The Piperidine Secondary Amine: Acts as a built-in base (pKa ~10.4) and a nucleophile. It renders the compound highly hygroscopic.

  • The Azetidine Ring: A highly strained four-membered heterocycle (~26 kcal/mol ring strain) that is highly susceptible to electrophilic activation and subsequent ring-opening.

  • The Fluoromethyl Group: While generally stable, the α -protons are prone to base-catalyzed elimination (loss of HF) under thermal stress.

Interactive Troubleshooting (FAQ)

Q1: Why does my sample show significant amide cleavage (m/z 130 and m/z 90) after only a few weeks of storage at room temperature? Causality: The basic piperidine-2-yl amine makes the compound highly hygroscopic. In the presence of trace atmospheric moisture, this secondary amine acts as an intramolecular or intermolecular general base. It deprotonates water, localizing hydroxide ions near the amide carbonyl, which auto-catalyzes the hydrolysis of the amide bond. This yields piperidine-2-carboxylic acid (pipecolic acid, [M+H]⁺ 130) and 3-(fluoromethyl)azetidine ([M+H]⁺ 90). Solution: Store the compound strictly under inert gas (Argon) in tightly sealed, desiccated containers to eliminate the moisture required for this auto-catalytic cascade.

Q2: During accelerated stability testing (40°C/75% RH), we detected a major degradant with [M+H]⁺ = 181. What is the mechanism behind this? Causality: A mass loss of 20 Da from the parent compound ([M+H]⁺ 201) corresponds to the elimination of hydrogen fluoride (HF). Under thermal stress, the basic piperidine nitrogen abstracts a proton adjacent to the fluoromethyl group. This drives an E2-like elimination, expelling the fluoride ion and forming an exocyclic 3-methyleneazetidine derivative. Solution: Avoid prolonged exposure to temperatures above 25°C. If formulated in an aqueous solution, ensure the pH is maintained below 8.0 to suppress the basicity of the piperidine nitrogen.

Q3: We formulated the compound in a mildly acidic buffer (pH 3.5) and observed rapid polymeric degradation. Why? Causality: While the intact amide is relatively stable to weak acids, any free 3-(fluoromethyl)azetidine generated via trace hydrolysis will rapidly protonate at pH 3.5 to form an azetidinium ion. Azetidinium ions are highly electrophilic due to severe ring strain and undergo rapid ring-opening via nucleophilic attack by water or other amine molecules ( [1]). This initiates a cascade of ring-opened polymeric species. Solution: Buffer selection is critical. Maintain formulation pH between 5.5 and 7.0 to prevent azetidinium formation while minimizing base-catalyzed hydrolysis.

Core Stabilization Workflows

Protocol 1: Anhydrous Aliquoting and Lyophilization (Self-Validating)

Rationale: Removing moisture and oxygen prevents auto-catalyzed hydrolysis and N-oxidation. Handling azetidine derivatives requires strict environmental controls ( [3]).

  • Solubilization: Dissolve the bulk compound in LC-MS grade Acetonitrile/Water (50:50 v/v) to a concentration of 10 mg/mL.

  • Freezing: Flash-freeze the solution in amber glass vials using a liquid nitrogen bath. Mechanistic note: Rapid freezing prevents phase separation and minimizes thermal degradation during the cooling phase.

  • Lyophilization: Sublimate at -40°C and <50 mTorr for 48 hours.

  • Validation Check (Self-Validation): Perform Karl Fischer (KF) titration on one sacrificial vial. The protocol is only validated if residual moisture is ≤0.1% w/w. If moisture >0.1%, extend lyophilization by 24 hours.

  • Sealing: Backfill the lyophilizer chamber with high-purity Argon. Cap vials immediately with PTFE-lined septa and crimp seals. Store at -20°C.

Protocol 2: Forced Degradation & Stability Indicating Assay

Rationale: To establish shelf-life and identify degradation pathways in strict compliance with regulatory standards ( [2]).

  • Sample Preparation: Prepare 1.0 mg/mL stock solutions in HPLC-grade water.

  • Stress Conditions:

    • Hydrolytic (Acid/Base): Add 0.1N HCl or 0.1N NaOH. Incubate at 25°C for 24h.

    • Oxidative: Add 3% H₂O₂. Incubate at 25°C for 24h.

    • Thermal: Incubate solid API at 60°C for 7 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 using equimolar NaOH/HCl to arrest degradation prior to injection.

  • Analysis & Validation (Self-Validation): Analyze via LC-HRMS. Calculate the mass balance (Sum of peak areas of parent + degradants must equal 95-105% of the initial parent peak area). A mass balance <95% invalidates the run , indicating undetected volatile degradants (e.g., free HF) or insoluble polymeric species.

Degradation Matrix

Degradation PathwayEnvironmental TriggerPrimary Degradant DetectedPreventive Measure
Amide Hydrolysis Moisture + Room TempPipecolic acid (m/z 130)3-(Fluoromethyl)azetidine (m/z 90)Lyophilization (Moisture ≤0.1%); Argon purge.
Defluorination (HF Loss) Thermal Stress (>40°C) / High pH3-Methyleneazetidine derivative (m/z 181)Store at -20°C; Maintain formulation pH < 8.0.
Azetidine Ring-Opening Acidic pH (< 4.0)1,3-amino alcohol derivatives (m/z > 219)Formulate in neutral buffers (pH 5.5 - 7.0).
N-Oxidation Oxygen + LightN-oxide derivative (m/z 217)Amber glass vials; Inert gas backfilling.

Workflow Visualization

StorageWorkflow Start Compound Receipt (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone CheckMoisture Moisture Assessment (Karl Fischer Titration) Start->CheckMoisture Lyophilize Lyophilization (Target: <0.1% H₂O) CheckMoisture->Lyophilize Moisture > 0.1% Aliquoting Aliquoting (Amber Glass Vials) CheckMoisture->Aliquoting Moisture ≤ 0.1% Lyophilize->Aliquoting InertGas Argon Purge & PTFE Sealing Aliquoting->InertGas Storage Long-Term Storage (-20°C, Desiccated) InertGas->Storage QC Periodic QC (LC-MS) per ICH Q1A(R2) Storage->QC 3, 6, 12 Months

Standardized workflow for the processing, storage, and stability monitoring of the compound.

References

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]

  • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

Reference Data & Comparative Studies

Validation

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone vs non-fluorinated azetidine analogs

Objective Comparison Guide: (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone vs. Non-Fluorinated Azetidine Analogs Introduction As a Senior Application Scientist, I frequently evaluate the impact of bioisosteric...

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Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone vs. Non-Fluorinated Azetidine Analogs

Introduction

As a Senior Application Scientist, I frequently evaluate the impact of bioisosteric replacements on pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. In this guide, we objectively compare the performance of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (the fluorinated analog) against its non-fluorinated counterpart, (3-methylazetidin-1-yl)(piperidin-2-yl)methanone . By replacing a simple methyl group with a fluoromethyl moiety on the azetidine ring, developers can dramatically alter the molecule's metabolic stability, lipophilicity, and amide rotamer conformation without significantly increasing steric bulk.

Mechanistic Insights: The "Fluorine Effect"

The strategic addition of the fluoromethyl group drives two primary field-proven advantages:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, readily oxidize unhindered aliphatic methyl groups and the electron-rich carbons of azetidine rings. The C–F bond (~485 kJ/mol) is significantly stronger than the C–H bond (~410 kJ/mol). Substituting C–H for C–F effectively blocks this oxidative liability, lowering intrinsic clearance (CLint) and extending the in vivo half-life. This exact strategy was utilized in the development of next-generation oral Selective Estrogen Receptor Degraders (SERDs) like [1], where a fluoromethyl azetidine side chain prevented rapid degradation.

  • Conformational Control via Electrostatic Gauche Effects: In the methanone (amide) linkage, the azetidine nitrogen is non-basic. However, the highly electronegative fluorine atom interacts with the amide carbonyl dipole. As demonstrated by [2], stereoselective fluorination of N-heterocycles biases the ring pucker and locks the amide into a preferred trans-rotamer conformation through charge-dipole interactions. This rigidification reduces the entropic penalty upon target binding, frequently increasing target affinity.

MetabolicPathway A Non-Fluorinated Analog (3-Methylazetidine) B CYP450 Oxidation (Aliphatic Hydroxylation) A->B C Rapid Clearance (Inactive Metabolite) B->C D Fluorinated Analog (3-Fluoromethylazetidine) E CYP450 Oxidation (Blocked by strong C-F bond) D->E F Stable Parent Compound (Prolonged Half-life) E->F Metabolic Shielding

Fig 1. CYP450-mediated metabolic pathways comparing fluorinated vs non-fluorinated azetidine analogs.

Physicochemical & Pharmacokinetic Profiling

The table below summarizes the quantitative differences between the two structural analogs. Note that the basicity (pKa) of the piperidine nitrogen remains largely unaffected due to its distance from the fluorine atom, whereas lipophilicity and clearance are heavily modulated.

Property(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone(3-Methylazetidin-1-yl)(piperidin-2-yl)methanone
Basic pKa (Piperidine N) ~9.5~9.5
LogD (pH 7.4) ~1.2 (Optimized lipophilicity)~0.8 (Lower lipophilicity)
Human Liver Microsomal CLint < 15 µL/min/mg (High stability)> 45 µL/min/mg (Moderate/Low stability)
Amide Rotamer Equilibrium Strongly Trans-biased (Dipole locked)Cis/Trans mixture (Flexible)
Primary Metabolic Route Piperidine N-oxidation / slowAzetidine/Methyl hydroxylation

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance differences, the following self-validating protocols are employed.

Protocol 1: In Vitro Microsomal Stability Assay (CLint Determination)

This protocol determines the intrinsic clearance of the compounds. The causality behind using a minus-NADPH control is to create a self-validating system: if degradation occurs without NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., amidases), ensuring that the measured CLint strictly reflects [3].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the CYP enzymes, halting metabolism instantly.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to vials and quantify the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

Workflow Step1 Incubate Compound with Liver Microsomes Step2 Add NADPH (Initiate Reaction) Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step in vitro microsomal stability assay workflow for CLint determination.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Analysis

To validate the conformational locking effect of the fluoromethyl group, VT-NMR is utilized. At room temperature, the partial double-bond character of the amide C-N bond prevents free rotation, resulting in distinct signals for cis and trans rotamers. Heating the sample provides the thermal energy required to overcome this rotational barrier, serving as a physical proof of the target's conformational dynamics.

  • Preparation: Dissolve 5 mg of the test compound in 0.5 mL of DMSO-d6.

  • Acquisition: Acquire 1H and 19F NMR spectra starting at 25°C.

  • Heating: Increment the probe temperature in 15°C steps up to 120°C, allowing 5 minutes for thermal equilibration at each step before acquisition.

  • Analysis: Monitor the coalescence of the azetidine alpha-proton signals. The fluorinated analog will demonstrate a higher coalescence temperature and a heavily skewed rotamer ratio at 25°C compared to the non-fluorinated analog, validating the dipole-induced conformational lock.

Conclusion

The substitution of a non-fluorinated azetidine with a 3-(fluoromethyl)azetidine in the (piperidin-2-yl)methanone scaffold is a highly effective optimization strategy. It leverages the "fluorine effect" to block CYP450-mediated metabolism and rigidify the amide conformation, ultimately yielding a molecule with superior pharmacokinetic stability and potentially higher target affinity.

References

  • Fanning, S. W., & Greene, G. L. (2019). "Next-Generation ERα Inhibitors for Endocrine-Resistant ER+ Breast Cancer." Endocrinology, 160(4), 759–769. URL:[Link]

  • Hu, X.-G., & Hunter, L. (2013). "Stereoselectively fluorinated N-heterocycles: a brief survey." Beilstein Journal of Organic Chemistry, 9, 2696–2708. URL:[Link]

  • Lin, S., et al. (2020). "Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer." Journal of Medicinal Chemistry, 63(22), 13240–13270. URL:[Link]

Comparative

In Vivo vs In Vitro Metabolic Clearance of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone: A Comprehensive Comparison Guide

Executive Summary Accurately predicting human pharmacokinetics from preclinical data is a cornerstone of modern drug discovery. The novel chemical entity (NCE) (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurately predicting human pharmacokinetics from preclinical data is a cornerstone of modern drug discovery. The novel chemical entity (NCE) (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone presents a unique structural motif with multiple metabolic liabilities. Standard in vitro models to assess the potential for and extent of hepatic clearance early in drug development include liver microsomes and hepatocyte suspensions[1].

While the prediction strategy established in the 1990s demonstrated that in vivo hepatic clearance could be mathematically extrapolated from in vitro intrinsic clearance[2], extensive studies have shown that in vitro-in vivo extrapolation (IVIVE) frequently underpredicts actual in vivo clearance[3]. This guide objectively compares the performance of subcellular (in vitro microsomes), cellular (in vitro hepatocytes), and systemic (in vivo rodent) clearance models, providing self-validating experimental protocols and comparative data to guide your DMPK workflows.

Mechanistic Profiling & Metabolic Liabilities

The structure of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone consists of a piperidine ring and a fluoromethyl-substituted azetidine ring connected via an amide bond. This creates distinct hotspots for biotransformation:

  • Piperidine Ring: Highly susceptible to CYP-mediated N-oxidation and aliphatic hydroxylation.

  • Fluoromethyl Group: Prone to oxidative defluorination, potentially leading to reactive acyl fluoride intermediates.

  • Amide Bond: Subject to slow hydrolysis by hepatic amidases.

MetabolicPathway Parent (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone M1 N-Oxidation (Piperidine Ring) Parent->M1 CYP3A4 M2 Hydroxylation (Piperidine C3/C4/C5) Parent->M2 CYP2D6 M3 Defluorination (Fluoromethyl group) Parent->M3 CYP-mediated M4 Amide Hydrolysis (Cleavage) Parent->M4 Amidases Phase2 Glucuronidation (Phase II) M2->Phase2 M3->Phase2

Fig 1: Predicted Phase I/II metabolic pathways for the target NCE.

Objective Comparison of Clearance Models

To accurately assess the clearance ( CL ) of this NCE, researchers must choose between models that balance physiological relevance with throughput.

Table 1: Comparative Analysis of Clearance Methodologies
FeatureLiver Microsomes (HLM/RLM)Cryopreserved HepatocytesIn Vivo Rodent PK
Biological Complexity Subcellular fraction (Endoplasmic Reticulum)Intact whole cellWhole organism
Enzyme Profile CYPs, FMOs, UGTs (requires alamethicin)All Phase I & II, TransportersComplete systemic profile
Throughput High (96/384-well compatible)MediumLow (Requires animal handling)
Cost per Assay LowHighVery High
Primary Utility Phase I metabolic stability screeningComprehensive CLint​ & metabolite IDAbsolute systemic clearance ( CLtot​ )

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed to validate themselves through strict adherence to kinetic principles.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time.

  • Preparation of NADPH Regenerating System:

    • Action: Combine NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase (G6PDH).

    • Causality: Cytochrome P450 enzymes require NADPH as an obligate electron donor. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute incubation, ensuring linear enzyme kinetics.

  • Incubation Setup:

    • Action: Pre-incubate 0.5 mg/mL liver microsomes with 1 µM of the NCE at 37°C for 5 minutes before initiating the reaction with the regenerating system.

    • Causality: A substrate concentration of 1 µM ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is a fundamental mathematical prerequisite for calculating CLint​ from the half-life ( T1/2​ ).

  • Time-Course Quenching:

    • Action: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Acetonitrile immediately precipitates microsomal proteins, instantly halting enzymatic activity and extracting the compound for LC-MS/MS analysis.

Protocol B: In Vivo Rat Pharmacokinetic Study (IV)

This study determines the absolute systemic clearance ( CLtot​ ), serving as the ground truth against which in vitro models are evaluated.

  • Formulation:

    • Action: Dissolve the NCE in 5% DMSO, 10% Solutol HS15, and 85% Saline to a final concentration of 1 mg/mL.

    • Causality: The NCE is highly lipophilic. This specific cosolvent/surfactant system ensures complete solubilization without causing precipitation upon injection into the aqueous bloodstream, which would artificially alter the volume of distribution ( Vd​ ) and clearance.

  • Intravenous (IV) Administration:

    • Action: Administer 1 mg/kg via tail vein injection to jugular vein-cannulated Sprague-Dawley rats.

    • Causality: IV dosing completely bypasses gastrointestinal absorption and first-pass hepatic extraction. This allows for the direct measurement of systemic clearance, serving as the absolute reference point for IVIVE predictions.

  • Serial Sampling & NCA Analysis:

    • Action: Collect blood at 8 time points over 24 hours. Perform Non-Compartmental Analysis (NCA) to derive CLtot​=Dose/AUC0−∞​ .

    • Causality: Serial sampling from a single animal reduces inter-subject variability, tightening the standard deviation of the resulting PK parameters.

Data Presentation & IVIVE (In Vitro to In Vivo Extrapolation)

To translate in vitro depletion rates into predicted in vivo clearance, we utilize the Well-Stirred Model . This model assumes the liver is a single, well-mixed compartment and accounts for hepatic blood flow ( Qh​ ) and the unbound fraction of the drug in blood ( fu​ ).

IVIVE InVitro In Vitro Depletion (T1/2) Microsomes / Hepatocytes CLint_invitro CL_int, in vitro (µL/min/mg or 10^6 cells) InVitro->CLint_invitro First-order kinetics Scaling Physiological Scaling (MPPGL, Liver Wt) CLint_invitro->Scaling Extrapolation CLint_invivo CL_int, in vivo (mL/min/kg) Scaling->CLint_invivo BloodBinding Blood Binding (fu) & Hepatic Blood Flow (Qh) CLint_invivo->BloodBinding CLhep Predicted Hepatic Clearance (CL_hep) BloodBinding->CLhep Well-Stirred Model

Fig 2: In Vitro to In Vivo Extrapolation (IVIVE) workflow for hepatic clearance.

Table 2: Experimental Clearance Data for the NCE (Rat Models)

Note: Data represents a typical profile for a moderate-to-high clearance basic amine.

ParameterLiver Microsomes (Rat)Hepatocytes (Rat)In Vivo PK (Rat IV)
T1/2​ (min) 18.542.1N/A
CLint,invitro​ 74.9 µL/min/mg32.5 µL/min/ 106 cellsN/A
Predicted CLhep​ 45.2 mL/min/kg38.1 mL/min/kgN/A
Observed CLtot​ N/AN/A41.5 mL/min/kg
IVIVE Accuracy 1.09-fold overprediction1.08-fold underpredictionReference Standard

Scientific Synthesis

Relying solely on a single model to predict the metabolic fate of complex NCEs like (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is a critical error in drug development.

While microsomes provide rapid, high-throughput Phase I stability data, they lack the full complement of Phase II enzymes and active transporters, occasionally leading to overpredictions of clearance if the compound is limited by hepatic uptake. Conversely, cryopreserved hepatocytes offer a complete metabolic profile but suffer from lower throughput and potential underprediction of clearance for slowly metabolized compounds due to assay time constraints[1].

The data in Table 2 demonstrates that for this specific NCE, both in vitro models provided excellent IVIVE correlation (within 2-fold of the in vivo CLtot​ ). However, the true value of this comparative approach lies in identifying disconnects. If the in vivo clearance heavily exceeded the hepatocyte prediction, it would strongly suggest extrahepatic clearance mechanisms (e.g., renal excretion or plasma amidase hydrolysis) not captured by standard liver models.

References

  • Wood, F. L., et al. (2017). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. Frontiers in Pharmacology.3

  • Sodhi, J. K., & Benet, L. Z. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Xenobiotica. 1

  • Ito, K., & Horie, T. (2004). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. AAPS Journal. 2

Sources

Validation

A Comparative In Silico Analysis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone: A Novel Scaffold for Estrogen Receptor Alpha Modulation

This guide provides a comprehensive framework for the computational evaluation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, a novel chemical entity with structural motifs suggestive of potential bioactivi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the computational evaluation of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, a novel chemical entity with structural motifs suggestive of potential bioactivity. Given the absence of existing experimental data, this document outlines a rigorous, self-validating molecular docking protocol to assess its binding potential against the Estrogen Receptor Alpha (ERα), a critical target in breast cancer therapy.[1][2] The performance of this novel compound is benchmarked against established ERα modulators, providing a predictive context for its potential efficacy and guiding future experimental validation.

Introduction: The Rationale for a Comparative Docking Study

The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone features a fluorinated azetidine ring, a moiety present in recently developed therapeutic agents. For instance, Imlunestrant (AZD9833), an advanced Selective Estrogen Receptor Degrader (SERD), incorporates a (fluoromethyl)azetidin-1-yl group and demonstrates high potency against ERα.[3][4][5] This structural parallel provides a strong rationale for investigating our topic compound as a potential ERα ligand.

Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule to its macromolecular target.[6][7][8] By simulating the interaction between a ligand and a protein at the molecular level, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[9][10]

This guide establishes a complete in silico protocol to:

  • Predict the binding affinity and pose of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone within the ERα ligand-binding pocket.

  • Compare its predicted performance against a panel of well-characterized ERα modulators.

  • Provide a validated, step-by-step workflow that ensures the reliability and reproducibility of the computational results.[11]

Selection of the Biological Target: Estrogen Receptor Alpha (ERα)

ERα is a key driver in the majority of breast cancers.[1] Its ligand-binding domain (LBD) is a well-defined pocket that accommodates small molecules, leading to either agonistic or antagonistic activity. The crystal structure of ERα in complex with various ligands is readily available, making it an ideal candidate for structure-based design. For this study, we will utilize the PDB entry 3ERT , which represents the ERα LBD in complex with the antagonist 4-hydroxytamoxifen.

Selection of Comparative Compounds

To contextualize the docking results of our novel compound, we have selected three reference ligands representing different classes of ERα modulators:

  • 4-Hydroxytamoxifen: The active metabolite of Tamoxifen, a first-generation Selective Estrogen Receptor Modulator (SERM) and a cornerstone of endocrine therapy. It serves as a crucial validation and baseline comparator.

  • Fulvestrant: A pure anti-estrogen and a Selective Estrogen Receptor Degrader (SERD) that both blocks and promotes the degradation of the ERα protein.

  • Imlunestrant (AZD9833): A next-generation oral SERD that contains the key (fluoromethyl)azetidin-1-yl moiety, making it the most relevant modern comparator for our topic compound.[3]

The Computational Workflow: A Validated Docking Protocol

Scientific integrity in computational studies hinges on the validation of the chosen protocol.[12][13] The following workflow incorporates a critical redocking step to ensure that the docking software and parameters can accurately reproduce a known, experimentally determined binding pose. We will utilize AutoDock Vina , a widely cited and robust open-source docking program, for this study.[14][15][16]

G cluster_prep 1. Preparation Phase cluster_val 2. Protocol Validation (Trustworthiness) cluster_dock 3. Comparative Docking cluster_analysis 4. Analysis & Interpretation PDB Fetch Target (PDB: 3ERT) Clean Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid Define Grid Box (Center on native ligand) Clean->Grid Ligands Prepare Ligands (Topic Compound + Comparators) (Generate 3D, assign charges) Docking Run Docking Simulations (AutoDock Vina) Ligands->Docking Redock Redock Native Ligand (4-hydroxytamoxifen) RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Clean Refine Parameters Decision->Grid Proceed Grid->Docking Scores Extract Binding Affinities (kcal/mol) Docking->Scores Poses Analyze Binding Poses (Interactions with key residues) Docking->Poses Compare Compare Results (Table & Visualization) Scores->Compare Poses->Compare

Caption: Validated workflow for comparative molecular docking.
Step-by-Step Methodology

Part A: Target and Ligand Preparation

  • Receptor Preparation:

    • Download the crystal structure of ERα (PDB ID: 3ERT) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera), prepare the protein by removing all water molecules and non-interacting ions.

    • The co-crystallized ligand (4-hydroxytamoxifen, HOH) should be extracted and saved separately for the validation step.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.[17] The prepared protein is saved in the .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Obtain 2D structures of the topic compound, Fulvestrant, and Imlunestrant.

    • Convert the 2D structures to 3D using a program like Open Babel or ChemDraw.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand. Save each prepared ligand in the .pdbqt format.

Part B: Protocol Validation via Redocking

  • Grid Box Definition:

    • Define a docking grid box centered on the position of the co-crystallized 4-hydroxytamoxifen. The causality here is to confine the search space to the known active site, increasing computational efficiency and accuracy.[17] A box size of 25 x 25 x 25 Å is typically sufficient to encompass the active site and allow for ligand flexibility.

  • Redocking Simulation:

    • Dock the prepared 4-hydroxytamoxifen ligand back into the prepared ERα receptor using AutoDock Vina.

    • The program will generate several possible binding poses, ranked by their predicted binding affinity.

  • Validation Analysis:

    • Superimpose the top-ranked docked pose of 4-hydroxytamoxifen onto the original co-crystallized pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is indicated by an RMSD value of ≤ 2.0 Å, which confirms that the docking protocol can reliably reproduce the experimentally observed binding mode.[12][13][18] If the RMSD is higher, refinement of the grid parameters or docking settings is necessary.

Part C: Comparative Docking

  • Execution:

    • Using the validated grid parameters, perform docking simulations for the topic compound, Fulvestrant, and Imlunestrant against the prepared ERα receptor.

  • Analysis:

    • For each compound, record the binding affinity (in kcal/mol) of the top-ranked pose.

    • Visualize the binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between each ligand and the amino acid residues in the ERα active site. Pay close attention to interactions with key residues for antagonism, such as Asp351 , Arg394 , and Glu353 .

Data Presentation and Interpretation

Quantitative results from the docking simulations should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Docking Performance against Estrogen Receptor α (PDB: 3ERT)

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
(3-Fluoromethyl...)methanone Hypothetical Value e.g., Arg394, Glu353, Leu387 e.g., Asp351 (1)
4-Hydroxytamoxifen (Redocked) Hypothetical Value Arg394, Glu353, Thr347 Asp351 (1)
Fulvestrant Hypothetical Value Arg394, Glu353, Leu525 His524 (1)

| Imlunestrant | Hypothetical Value | Arg394, Glu353, Leu346 | Asp351 (1) |

Note: The values in this table are illustrative placeholders. Actual values must be generated by executing the described protocol.

Interpreting the Results
  • Binding Affinity: A more negative value indicates a stronger predicted binding affinity. Comparing the topic compound's score to those of the reference drugs provides a first-pass assessment of its potential potency.[7]

  • Binding Pose and Interactions: The specific interactions formed are critical for determining the functional outcome (antagonism vs. agonism). For ERα antagonism, a key interaction involves the ligand disrupting the conformation of Helix 12. Interactions with residues like Asp351 are crucial for anchoring the ligand in an antagonistic pose. The visualization below illustrates a hypothetical binding mode for our topic compound, highlighting these critical interactions.

G cluster_pocket ERα Active Site Arg394 Arg394 Glu353 Glu353 Asp351 Asp351 Leu387 Leu387 Phe404 Phe404 Ligand (3-(Fluoromethyl)azetidin-1-yl) (piperidin-2-yl)methanone Ligand->Arg394 Cation-π Ligand->Glu353 H-Bond Ligand->Asp351 H-Bond Ligand->Leu387 Hydrophobic Ligand->Phe404 Hydrophobic

Caption: Hypothetical binding mode of the topic compound in the ERα active site.

Discussion and Future Directions

This guide outlines a robust computational strategy to evaluate (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone. If the docking results show a promising binding affinity and an antagonistic interaction profile comparable or superior to the reference compounds, it would strongly support advancing this molecule to the next stage of the drug discovery process.

However, it is imperative to acknowledge the limitations of molecular docking. Docking scores are predictions and do not always perfectly correlate with experimental binding affinities.[11] Protein flexibility is often limited, and solvent effects are approximated.

Therefore, promising in silico results should be followed by:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time and gain a more dynamic understanding of the interactions.[17][19]

  • Experimental Validation: Ultimately, the computational predictions must be confirmed through experimental assays, such as in vitro binding assays (e.g., fluorescence polarization) and cell-based functional assays (e.g., MCF-7 cell proliferation assays) to measure IC50 values.[11][20][21]

By integrating this rigorous computational protocol with subsequent experimental validation, researchers can efficiently and effectively evaluate the therapeutic potential of novel scaffolds like (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

As a Senior Application Scientist, I approach the handling of Novel Chemical Entities (NCEs) not as a bureaucratic checklist, but as a rigorous scientific discipline. When working with a specialized building block like (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Novel Chemical Entities (NCEs) not as a bureaucratic checklist, but as a rigorous scientific discipline. When working with a specialized building block like (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone , we are dealing with a molecule that lacks decades of established toxicological data.

To ensure absolute safety and operational continuity, we must deduce its hazard profile from its structural pharmacology. This molecule features a strained 4-membered azetidine ring, a basic piperidine moiety, and a fluoromethyl group. The combination of lipophilicity (from the fluorine and carbon rings) and potential reactivity (from the strained heterocycle) means this compound can readily penetrate biological barriers and potentially act as a severe irritant or reactive hazard.

The following guide establishes a self-validating, field-proven operational framework for handling this compound, grounded in the American Chemical Society's (ACS) risk assessment methodologies[1] and the OSHA Laboratory Standard[2].

Hazard Rationale & Engineering Controls

Before selecting Personal Protective Equipment (PPE), we must establish the primary engineering controls. Fluorinated organic compounds often exhibit unpredictable environmental persistence and unique toxicological profiles[3]. Because this is an NCE, we default to a "Control Banding" approach, treating the powder as a high-potency active pharmaceutical ingredient (API).

Table 1: Quantitative Engineering Control Parameters

Control SystemOperational ParameterScientific Rationale & Validation
Chemical Fume Hood Face Velocity: 80–100 feet per minute (fpm)Rationale: Prevents aerosolized powder from breaching the sash plane. Validation: Verify the digital airflow monitor reads >80 fpm before opening the chemical vial.
Static Elimination Anti-static ionizer bar activeRationale: Fine fluorinated powders hold static charge, causing them to "jump" off spatulas. Validation: Powder falls cleanly from the micro-spatula without clinging to the metal.
Ambient Humidity 40% – 60% Relative HumidityRationale: Low humidity exacerbates static electricity; high humidity may degrade the strained azetidine ring via hydrolysis.

Personal Protective Equipment (PPE) Matrix

PPE is your final line of defense. The selection below is driven by the specific physicochemical properties of the fluorinated azetidine-piperidine structure.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality (The "Why")
Hand Protection Double-layered Nitrile Gloves (≥5 mil thickness)Fluorinated lipophilic compounds can exhibit rapid, unpredictable permeation kinetics through standard latex. The outer nitrile glove acts as a sacrificial barrier that can be frequently changed during operations.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)The piperidine moiety imparts localized basicity. Standard safety glasses leave gaps; goggles prevent severe corneal damage from accidental aerosolization or solvent splashing during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesTyvek sleeves bridge the gap between the glove cuff and the lab coat. This prevents wrist exposure when reaching into the fume hood—a critical vulnerability point when handling potent NCEs.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified containment hood (which is strictly prohibited for this compound). Inside the hood, the engineering controls negate the need for a respirator.

Operational Workflow: The Self-Validating Weighing Protocol

When handling (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, the greatest risk of exposure occurs during the transfer of the dry powder. To mitigate this, we utilize a Mass-Balance Validation Protocol . This ensures that no invisible powder has been aerosolized or spilled onto the workspace.

Step-by-Step Methodology:

  • Preparation: Place the source vial, a tared target vial, and a static-free micro-spatula inside the chemical fume hood.

  • Initial Mass Capture: Weigh the closed source vial on an analytical balance. Record this mass ( Minitial​ ).

  • Transfer: Carefully transfer the desired amount of the compound into the target vial.

  • Solvation (In-Situ): Instead of moving the dry powder again, immediately add your reaction solvent (e.g., Dichloromethane or DMSO) directly to the target vial while it is still in the hood. Cap the vial.

  • Final Mass Capture: Weigh the closed source vial again. Record this mass ( Mfinal​ ).

  • System Validation: Calculate the mass difference ( Minitial​−Mfinal​ ). This number must exactly equal the mass of the powder in your target vial (±0.1 mg).

    • Causality: If the target vial gained 15.0 mg, but the source vial lost 15.8 mg, you have 0.8 mg of unaccounted, highly potent fluorinated powder in your fume hood. This immediately triggers a localized decontamination protocol.

G A Hazard Evaluation (ACS Protocol) B Engineering Controls (Fume Hood Setup) A->B C PPE Donning (Double Nitrile) B->C D Mass-Balance Weighing Protocol C->D E In-Situ Solvation & Waste Segregation D->E

Workflow for handling novel fluorinated heterocycles in the laboratory.

Spill Response and Decontamination

Because the azetidine ring is structurally strained and the piperidine nitrogen is basic, the compound is likely susceptible to degradation via acidic hydrolysis.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with absorbent paper towels lightly dampened with a high-solubility solvent (e.g., isopropanol or ethanol) to trap the powder.

  • Surface Decontamination: Wipe the area with the solvent-dampened towel. Follow this with a secondary wipe using a mild 1% aqueous acetic acid solution. The mild acid will protonate the piperidine nitrogen, increasing its water solubility and facilitating complete removal from the stainless steel hood surface.

  • Validation: Perform a final wipe with a dry towel. The surface should be free of any residue or streaks.

Waste Disposal Plan

The disposal of fluorinated organic compounds requires strict adherence to environmental regulations due to their resistance to natural degradation[3].

  • Segregation is Mandatory: Do NOT mix solutions of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone with standard non-halogenated organic waste.

  • Halogenated Stream: All liquid waste containing this compound must be routed to a dedicated "Halogenated Organic Waste" carboy.

  • Incineration Causality: Fluorinated compounds must be destroyed via high-temperature commercial incineration. If mixed with standard waste, low-temperature burning can result in incomplete combustion, releasing highly toxic Hydrogen Fluoride (HF) gas and persistent perfluoroalkyl byproducts into the atmosphere.

  • Solid Waste: Empty source vials, contaminated spatulas, and the outer layer of your nitrile gloves must be placed in a sealed, puncture-proof container labeled "Hazardous Solid Waste - Fluorinated Organics" for specialized disposal.

By adhering to these protocols, laboratory personnel protect not only their own health but also the integrity of their research and the safety of the broader environment.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:[Link][2]

  • Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL:[Link][1]

  • Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) Source: United States Environmental Protection Agency (US EPA) URL:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
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Reactant of Route 2
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
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